molecular formula C22H18N4O3S B2870910 N-(2-oxo-2-((2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)ethyl)benzamide CAS No. 1798018-95-7

N-(2-oxo-2-((2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)ethyl)benzamide

Cat. No.: B2870910
CAS No.: 1798018-95-7
M. Wt: 418.47
InChI Key: HUSFGXOQFFZGIJ-UHFFFAOYSA-N
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Description

N-(2-oxo-2-((2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)ethyl)benzamide is a benzamide derivative featuring a 1,2,4-oxadiazole ring substituted with a thiophene moiety. The compound’s structure integrates a benzamide core linked to an ethylamino-oxoethyl group, which is further substituted with a phenyl ring bearing a 3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylmethyl group.

Properties

IUPAC Name

N-[2-oxo-2-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]anilino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3S/c27-19(14-23-22(28)15-7-2-1-3-8-15)24-17-10-5-4-9-16(17)13-20-25-21(26-29-20)18-11-6-12-30-18/h1-12H,13-14H2,(H,23,28)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSFGXOQFFZGIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several benzamide derivatives reported in patents and chemical databases.

Table 1: Structural and Functional Comparison

Compound Name/ID Key Substituents/Features Potential Pharmacological Relevance Reference
Target Compound Benzamide core, 1,2,4-oxadiazole, thiophen-2-yl, ethylamino-oxoethyl linkage Hypothesized anticancer/antiviral activity
N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide (Compound 15) Thienylmethylthio group, pyridinylaminoethyl chain Platelet aggregation inhibition, antiviral
N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (Compound 45) Dichloropyridinylaminoethyl chain, methyl-oxadiazole-thio linkage Anticancer applications (broad spectrum)
2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide Nitrophenylaminoethyl chain, methyl-oxadiazole-thio group Anti-thrombotic or anti-inflammatory activity
N-[2-(2-Benzothiazolylamino)ethyl]-2-[(2-Thienylmethyl)thio]-benzamide (Compound 55) Benzothiazolylaminoethyl chain, thienylmethylthio group Kinase inhibition or antiviral targets

Key Observations:

Heterocyclic Core Variations :

  • The target compound’s 1,2,4-oxadiazole-thiophene system distinguishes it from analogs with thioether-linked thiophene (e.g., Compound 15) or benzothiazole groups (Compound 55). The oxadiazole ring may enhance metabolic stability compared to thioether linkages .
  • Methyl-substituted oxadiazole derivatives (e.g., Compound 45) exhibit broader therapeutic claims, suggesting that substituents on the oxadiazole ring modulate target specificity .

Aminoethyl Chain Modifications: The ethylamino-oxoethyl chain in the target compound is analogous to chains in Compounds 15, 45, and 53. However, substituents like dichloropyridinyl (Compound 45) or nitrophenyl (Compound in ) may influence solubility and receptor-binding affinity.

Thiophene vs. Other Heteroaromatic Groups :

  • Thiophene’s electron-rich aromatic system may enhance π-π stacking interactions in biological targets compared to pyridine (Compound 15) or benzothiazole (Compound 55). This could improve binding to enzymes or receptors involved in oxidative stress or viral replication .

Research Findings and Limitations

  • Pharmacological Data Gaps: None of the provided evidence includes specific biological data (e.g., IC50 values, in vivo efficacy) for the target compound.
  • Synthetic Feasibility : The compound’s synthesis likely involves coupling a benzamide precursor with a pre-formed 3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylmethylphenyl intermediate, similar to methods described for Compound 45 .

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